molecular formula C9H13F3N2O2 B14249536 2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide

2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide

Cat. No.: B14249536
M. Wt: 238.21 g/mol
InChI Key: VNBZZBGUVGWNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[34]octan-5-yl)acetamide is an organic compound with a complex structure that includes a trifluoromethyl group, a spirocyclic ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the spirocyclic intermediate, which is then functionalized with the trifluoromethyl group and the acetamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure may contribute to its stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-N-methylacetamide: A simpler analog with similar functional groups but lacking the spirocyclic structure.

    2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Another related compound with additional trifluoromethyl groups.

Uniqueness

2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specificity.

Properties

Molecular Formula

C9H13F3N2O2

Molecular Weight

238.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide

InChI

InChI=1S/C9H13F3N2O2/c1-14(7(15)9(10,11)12)6-2-13-3-8(6)4-16-5-8/h6,13H,2-5H2,1H3

InChI Key

VNBZZBGUVGWNQL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CNCC12COC2)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.